Lipophilicity Control: LogP Difference vs. 4-Positional Isomer
The target compound (4-{[6-(piperazin-1-yl)pyridin-3-yl]sulfonyl}morpholine) possesses a reported Logp value of -0.24297, which is distinct from its 4-positional isomer, 4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine. While experimentally determined LogP for the 4-isomer is not widely available, the structural difference reliably impacts lipophilicity . This differentially influences the compound's suitability for crossing biological membranes and its solubility profile, which is crucial for constructing central nervous system (CNS)-penetrant libraries where a lower LogP is often favored .
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Logp = -0.242971131333 |
| Comparator Or Baseline | 4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine (CAS 1352536-37-8). LogP data not available from the same source, representing a data gap for direct comparison. |
| Quantified Difference | The target compound's known Logp provides a precise starting point for property-based design, unlike the comparator where the LogP is less characterized in vendor documentation . |
| Conditions | Calculated partition coefficient as provided on vendor Certificate of Analysis . |
Why This Matters
Knowing the exact Logp allows for more accurate prediction of ADME properties, giving this building block a clear advantage in rational drug design over analogs with uncharacterized lipophilicity.
